molecular formula C26H17N5Na2O8S2 B1265837 C.I. Direct Red 16, disodium salt CAS No. 6227-02-7

C.I. Direct Red 16, disodium salt

Cat. No. B1265837
CAS RN: 6227-02-7
M. Wt: 637.6 g/mol
InChI Key: MMFAIRVIRUMWLM-UHFFFAOYSA-L
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Description

C.I. Direct Red 16, also known as disodium 7-amino-4-hydroxy-3-((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)azo)naphthalene-2-sulphonate, is a chemical compound with the molecular formula C26H20N5NaO8S2 . It is used in various applications due to its color properties .


Molecular Structure Analysis

The molecular structure of C.I. Direct Red 16 is characterized by a double azo class . The molecular weight is 617.58 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving C.I. Direct Red 16 are not detailed in the available resources, it’s known that azo dyes like Direct Red 16 can undergo degradation processes. For instance, a study has shown that Direct Red 16 can be degraded using a combination of hydrodynamic cavitation, sodium hypochlorite, and UV irradiation .


Physical And Chemical Properties Analysis

C.I. Direct Red 16 has a density of 1.683 g/mL at 20°C . It is soluble in water, with a solubility of 3.93 g/L at 20°C . The boiling point is 1099.06°C at 101 325 Pa .

Scientific Research Applications

1. Advanced Oxidation Processes

  • Modeling Fentonic Advanced Oxidation Process : C.I. Direct Red 16 is used in studies modeling the decolorization process using Fentonic reagents, demonstrating significant potential in wastewater treatment. The application of artificial neural network (ANN) techniques has been explored for predicting the behavior of these processes (Saien et al., 2012).

2. Environmental Chemistry

  • Selective Chelator for Metal Determination : Research indicates the potential use of C.I. Direct Red 16 in environmental chemistry, particularly in stabilizing iron oxidation states during extraction and analysis, which is crucial for accurate determination of Fe(II) and Fe(III) in various samples (Wang & Peverly, 1998).

3. Nanofiltration Membrane Applications

  • Fractionation of Dyes and Salts : Studies have explored the use of C.I. Direct Red 16 in the fractionation of dyes and salts in aqueous solutions using nanofiltration membranes. This research is particularly relevant in the textile industry for the recovery and purification of dyes and salts, addressing the challenge of high salinity waste streams (Lin et al., 2015).

4. Dye Aggregation Studies

  • Study of Molecular Aggregation : The behavior of C.I. Direct Red 16 in aqueous solutions has been studied in relation to dye concentration, temperature, and solution pH. These studies are significant for understanding the dyeing process and the optimal conditions for dye structure (Navarro & Sanz, 1999).

5. Battery Technology

  • Electrode Material in Sodium Ion Batteries : C.I. Direct Red 16 has been investigated as an anode material in sodium ion batteries, showing promising results in terms of capacity, cycle life, and rate capability. This indicates its potential application in renewable energy technologies (Luo et al., 2014).

Safety And Hazards

While specific safety and hazard information for C.I. Direct Red 16 is not available, it’s important to handle all chemical substances with care. Users should avoid contact with skin, eyes, and clothing, and should not ingest or breathe in the dust .

properties

IUPAC Name

disodium;7-amino-4-hydroxy-3-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O8S2.2Na/c27-16-6-8-19-14(10-16)12-21(40(34,35)36)24(25(19)32)31-29-18-7-9-20-15(11-18)13-22(41(37,38)39)23(26(20)33)30-28-17-4-2-1-3-5-17;;/h1-13,32-33H,27H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFAIRVIRUMWLM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N=NC4=C(C=C5C=C(C=CC5=C4O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N5Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722382, DTXSID00880364
Record name Disodium 7-amino-4-oxo-3-{2-[5-oxo-6-(2-phenylhydrazinylidene)-7-sulfonato-5,6-dihydronaphthalen-2-yl]hydrazinylidene}-3,4-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Direct Red 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Direct Red 16, disodium salt

CAS RN

6227-02-7, 6227-07-2
Record name C.I. Direct Red 16, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006227027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[2-[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 7-amino-4-oxo-3-{2-[5-oxo-6-(2-phenylhydrazinylidene)-7-sulfonato-5,6-dihydronaphthalen-2-yl]hydrazinylidene}-3,4-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Direct Red 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7-amino-4-hydroxy-3-[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,7-Naphthalenedisulfonic acid, 2-amino-6-[[2,5-dimethyl-4-[(2-sulfophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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